4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
4,7-Dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A bicyclic hexahydropyrido[2,3-d]pyrimidine scaffold with ketone groups at positions 4 and 6.
- Substituents: A piperidin-1-yl group at position 2 and a carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group at position 3.
- Functional significance: The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the piperidine moiety may influence target binding affinity .
Properties
Molecular Formula |
C20H20F3N5O4 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4,7-dioxo-2-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20F3N5O4/c21-20(22,23)32-12-6-4-11(5-7-12)24-17(30)13-10-14(29)25-16-15(13)18(31)27-19(26-16)28-8-2-1-3-9-28/h4-7,13H,1-3,8-10H2,(H,24,30)(H2,25,26,27,29,31) |
InChI Key |
JREYQDJJUHFBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the piperidine and trifluoromethoxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on substituent contributions.
Key Observations:
Piperidine Modifications: The target compound’s piperidin-1-yl group (position 2) is simpler than the benzylpiperidine in or the carboxylate-substituted piperidine in . This may reduce steric hindrance, improving target accessibility.
Aryl Group Variations :
- The 4-(trifluoromethoxy)phenyl group in the target compound offers greater electron-withdrawing and lipophilic properties compared to 4-chlorophenyl () or 4-isopropylphenyl (), which could improve metabolic stability .
- Halogenated aryl groups (e.g., in ) correlate with broad-spectrum bioactivity, suggesting the target compound’s trifluoromethoxy group may confer unique pharmacological traits.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrido-pyrimidine core and a piperidine moiety linked to a trifluoromethoxy-substituted phenyl group. Its molecular formula is CHFNO.
Key Structural Features:
- Pyrido-pyrimidine core : Implicated in various biological activities.
- Piperidine ring : Known for enhancing bioavailability and pharmacological effects.
- Trifluoromethoxy group : Often associated with increased potency and selectivity in drug design.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from relevant research:
- Apoptosis Induction : The compound has been shown to activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the progression of cells through the G1 phase, preventing further division.
- Inhibition of Signaling Pathways : Particularly the ERK1/2 pathway, which is crucial for cell proliferation and survival.
Case Studies
A notable study published in MDPI evaluated the compound's efficacy against multiple cancer types using an MTT assay. The results demonstrated that it not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells.
Example Case Study
- Study Title : "Cytotoxic Properties of Novel Pyrido-Pyrimidine Derivatives"
- Findings : This compound outperformed standard chemotherapeutics like doxorubicin in several assays, highlighting its potential as a lead candidate for drug development.
Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development.
Toxicity Data
| Cell Type | IC (µM) |
|---|---|
| Normal Skin Fibroblasts | >50 |
| Hepatocytes | >50 |
| Neurons | >50 |
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis of pyrimidine carboxamide derivatives typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhance nucleophilic substitution reactions, while ethanol or methanol may stabilize intermediates .
- Catalysts : Acidic catalysts like p-toluenesulfonic acid (used in chromeno-pyrimidine synthesis) improve cyclization efficiency .
- Temperature : Reflux conditions (e.g., 80–100°C) are often required for ring closure and amide bond formation .
- Reaction time : Extended durations (12–24 hours) ensure high yields for heterocyclic systems .
Example : A similar pyrido[2,3-d]pyrimidine derivative was synthesized via thiourea-mediated cyclization under reflux in ethanol with p-toluenesulfonic acid, achieving >75% yield .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the pyrimidine core (e.g., δ 2.5–3.5 ppm for piperidinyl protons, δ 160–170 ppm for carbonyl carbons) . Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help confirm regiochemistry.
- HRMS-ESI(-) : Verify molecular weight and fragmentation patterns (e.g., [M–H]⁻ peaks with <2 ppm error) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .
Data Contradiction Note : Discrepancies between observed and calculated NMR shifts may arise from solvent effects or conformational isomerism. Cross-validate with X-ray crystallography if available .
Advanced: How can computational chemistry aid in optimizing this compound's drug-like properties?
Methodological Answer:
Computational tools streamline reaction design and property prediction:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible synthetic routes and avoid dead-end intermediates .
- Physicochemical Properties : Software like Schrödinger’s QikProp calculates LogP (lipophilicity), solubility, and bioavailability. For example, chromeno-pyrimidines with LogP <5 and polar surface area <140 Ų show favorable oral absorption .
- Docking Studies : Predict binding affinity to target proteins (e.g., HIV-1 RNase H) by simulating interactions with the trifluoromethoxy phenyl and piperidinyl groups .
Example : A chromeno-pyrimidine derivative was optimized using DFT to identify electron-deficient regions for functionalization, reducing synthesis time by 40% .
Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?
Methodological Answer:
Contradictions often stem from structural nuances or assay conditions:
- SAR Analysis : Compare substituent effects. For example, replacing a 4-chlorophenyl group with a trifluoromethoxy group may alter steric bulk and electron-withdrawing capacity, impacting enzyme inhibition .
- Assay Standardization : Ensure consistent protocols (e.g., IC50 measurements under identical pH, temperature, and buffer conditions) .
- Meta-Analysis : Aggregate data from analogs (e.g., pyrolo-pyrimidines vs. pyrido-pyrimidines) to identify trends in potency and selectivity .
Case Study : Pyrolo[3,2-d]pyrimidines with methyl groups at C5 showed 10-fold higher kinase inhibition than unsubstituted analogs, highlighting the role of steric hindrance .
Advanced: What strategies improve reaction yield and purity in large-scale synthesis?
Methodological Answer:
Scale-up challenges include side reactions and purification bottlenecks:
- Catalyst Optimization : Increase catalyst loading (e.g., triethylamine for amide coupling) to accelerate kinetics while minimizing byproducts .
- Workflow Design : Use telescoped reactions (e.g., one-pot cyclization and coupling) to reduce intermediate isolation steps .
- Chromatography Alternatives : Recrystallization in ethanol/water mixtures or pH-controlled precipitation improves purity for polar intermediates .
Example : A pyrido[2,3-d]pyrimidine precursor achieved 85% purity via recrystallization from ethyl acetate/hexane, avoiding costly column chromatography .
Advanced: How can researchers predict and mitigate metabolic instability in vivo?
Methodological Answer:
Metabolic liabilities are addressed through structural modifications and predictive assays:
- In Silico Metabolism : Tools like MetaSite identify vulnerable sites (e.g., piperidinyl N-oxidation or trifluoromethoxy cleavage) .
- Microsomal Stability Assays : Incubate the compound with liver microsomes to measure half-life. Introduce electron-withdrawing groups (e.g., fluorine) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester or carbonate promoiety to enhance permeability .
Data Insight : Pyrimidine derivatives with bulky substituents at C2 (e.g., piperidinyl) showed 2-fold longer half-lives in rat plasma compared to smaller groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
